molecular formula C13H18N4O B5459218 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazin-2-one

4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazin-2-one

Cat. No.: B5459218
M. Wt: 246.31 g/mol
InChI Key: YPNSCPGUZAKBFC-UHFFFAOYSA-N
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Description

The compound “4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazin-2-one” is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a cyclobutyl group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Cyclobutyl is a cycloalkane and is derived from butane (four carbon alkane) by having its end carbon atoms bonded to each other to form a ring.


Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . These techniques provide information about the mass, functional groups, and atomic connectivity in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine rings, for example, can participate in a variety of reactions, including substitutions and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined using a variety of techniques. These might include measuring its melting point, determining its solubility in various solvents, and calculating its molecular weight .

Properties

IUPAC Name

4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-9-7-11(10-3-2-4-10)16-13(15-9)17-6-5-14-12(18)8-17/h7,10H,2-6,8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNSCPGUZAKBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNC(=O)C2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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